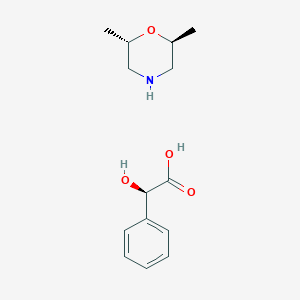

(2S,6S)-2,6-dimethylmorpholine;(2R)-2-hydroxy-2-phenyl-acetic acid

Descripción

Propiedades

IUPAC Name |

(2S,6S)-2,6-dimethylmorpholine;(2R)-2-hydroxy-2-phenylacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3.C6H13NO/c9-7(8(10)11)6-4-2-1-3-5-6;1-5-3-7-4-6(2)8-5/h1-5,7,9H,(H,10,11);5-7H,3-4H2,1-2H3/t7-;5-,6-/m10/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NALUPIVEBULWHN-HNZGJALOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC(O1)C.C1=CC=C(C=C1)C(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNC[C@@H](O1)C.C1=CC=C(C=C1)[C@H](C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis of Racemic 2,6-Dimethylmorpholine

The preparation begins with the synthesis of racemic 2,6-dimethylmorpholine, typically achieved via cyclization or isomerization of precursor amines.

Cyclization of Diisopropanolamine

A prominent method involves cyclizing diisopropanolamine with sulfuric acid under controlled conditions. The reaction proceeds via protonation of the hydroxyl groups, followed by intramolecular nucleophilic attack to form the morpholine ring. Key parameters include:

- Temperature : 80–120°C

- Acid concentration : 70–98% sulfuric acid

- Reaction time : 4–12 hours

The crude product contains cis- and trans-2,6-dimethylmorpholine isomers, necessitating distillation for isolation.

Diastereomeric Salt Formation for Enantiomer Resolution

The racemic trans-2,6-dimethylmorpholine is resolved using (2R)-mandelic acid, exploiting differential solubility of diastereomeric salts.

Crystallization-Driven Resolution

Procedure:

- Reaction : Racemic trans-2,6-dimethylmorpholine (1 mol) is combined with ≤0.5 mol (2R)-mandelic acid and 0.5 mol acetic acid in a polar solvent (e.g., isopropanol).

- Crystallization : The (2S,6S)-morpholine:(2R)-mandelate salt precipitates, while the (2R,6R)-enantiomer remains solubilized.

- Isolation : The precipitate is filtered, washed with cold solvent, and dried.

Key Data:

| Parameter | Value |

|---|---|

| Yield | 23–57% |

| Enantiomeric excess (ee) | 95.6–98.3% |

| Solvent | Isopropanol/water mixtures |

| Recrystallization steps | 2–3 |

Mechanistic Basis of Chiral Discrimination

The resolution efficacy arises from hydrogen-bonding and steric interactions in the crystal lattice. X-ray analyses reveal that (2S,6S)-morpholine and (2R)-mandelic acid form a stable columnar structure with planar boundaries, whereas the (2R,6R)-enantiomer lacks this stability.

Isolation of (2S,6S)-2,6-Dimethylmorpholine

The purified salt is treated to liberate the free amine:

Alkaline Hydrolysis

- Base treatment : The salt is dissolved in 20% sodium hydroxide.

- Distillation : The free amine is distilled as an azeotrope with water (b.p. 100°C).

- Acid recovery : Mandelic acid is precipitated by acidifying the residual solution.

Synthesis of (2R)-Mandelic Acid

(2R)-Mandelic acid is synthesized via enzymatic or chemical resolution:

Chemoenzymatic Dynamic Kinetic Resolution

- Enzyme : Mandelate racemase catalyzes racemization of (S)-mandelic acid.

- Conditions : Aqueous medium, pH 7.0–8.0, 25–37°C.

- Yield : >90% ee after crystallization with chiral amines.

Classical Diastereomeric Crystallization

(2R)-Mandelic acid is resolved using (1R,2R)-trans-2-(N-benzyl)amino-1-cyclohexanol, achieving >99% ee after recrystallization.

Process Optimization and Scalability

Industrial-scale production prioritizes cost-efficiency and enantiomeric purity:

Solvent Selection

Analytical Characterization

Critical quality control metrics include:

Análisis De Reacciones Químicas

Types of Reactions

(2S,6S)-2,6-dimethylmorpholine;(2R)-2-hydroxy-2-phenyl-acetic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Can yield ketones or aldehydes.

Reduction: Can yield alcohols or amines.

Substitution: Can yield various substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Overview

The compound (2S,6S)-2,6-dimethylmorpholine; (2R)-2-hydroxy-2-phenyl-acetic acid , with CAS number 943344-44-3, is a significant chemical entity in various scientific fields. Its unique structure combines a morpholine derivative with a hydroxy-phenyl-acetic acid derivative, leading to diverse applications in medicinal chemistry, biomedicine, and industrial processes. This article explores its applications in detail, supported by data tables and case studies.

Medicinal Chemistry

The compound is investigated for its potential therapeutic effects and serves as a precursor for drug development. Its interactions with biological targets, particularly N-methyl-D-aspartate receptors (NMDARs), suggest it may have implications in treating neurological disorders .

Biomedicine

Due to its structural properties, this compound is studied for its biological activity. It has shown promise in activating pathways such as the mammalian target of rapamycin (mTOR), which is crucial for cell growth and metabolism.

Pharmaceutical Intermediate

As a pharmaceutical intermediate, this compound plays a role in the synthesis of more complex molecules used in drug formulations. Its unique functional groups facilitate various chemical reactions, making it a valuable building block in drug synthesis .

Chemical Reagent

In laboratory settings, it is utilized as a chemical reagent for various experiments due to its reactivity and ability to undergo oxidation, reduction, and substitution reactions .

Case Study 1: Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit significant antiproliferative activity against human cancer cell lines such as HCT-116 and MCF-7. In one study, several derivatives were screened, revealing IC50 values ranging from 1.9 to 7.52 µg/mL against HCT-116 cells .

Case Study 2: Synthesis and Biological Evaluation

A series of compounds derived from this morpholine derivative were synthesized using chemoselective reactions. The resulting compounds were evaluated for their biological activity, confirming that modifications at specific sites enhanced their anticancer properties .

Mecanismo De Acción

The mechanism of action of (2S,6S)-2,6-dimethylmorpholine;(2R)-2-hydroxy-2-phenyl-acetic acid involves its interaction with specific molecular targets and pathways. These may include:

Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

Receptor binding: It may bind to specific receptors, altering cellular signaling.

Metabolic pathways: The compound may be metabolized to active or inactive forms, influencing its overall effect.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Morpholine-Based Compounds

Table 1: Key Morpholine Derivatives and Their Properties

Key Findings :

- Steric Effects : Fenpropimorph’s bulky 4-tert-butylbenzyl group enhances its antifungal properties compared to the simpler dimethylmorpholine structure .

- Stereochemical Impact : (R)-2-Methylmorpholine hydrochloride shares a 96% structural similarity with (2S,6S)-2,6-dimethylmorpholine but lacks the second methyl group, reducing its steric hindrance in reactions .

Mandelic Acid Derivatives

Table 2: Structural Analogs of (2R)-2-Hydroxy-2-phenyl-acetic Acid

Key Findings :

- Functional Group Influence: Amino-substituted analogs (e.g., 2-amino-2-(2,4-dimethoxyphenyl)acetic acid) exhibit enhanced metal-binding capabilities, making them useful in catalysis, unlike mandelic acid’s primary role in dermatology .

- Electron-Withdrawing Effects : Fluorine atoms in 2,6-difluorophenyl derivatives increase acidity (pKa ~2.5 vs. mandelic acid’s pKa ~3.4), altering reactivity in pharmaceutical syntheses .

Actividad Biológica

The compound (2S,6S)-2,6-dimethylmorpholine; (2R)-2-hydroxy-2-phenyl-acetic acid is a hybrid molecule that combines features of both morpholine derivatives and phenyl-acetic acids. This article explores its biological activity, pharmacological properties, and potential applications based on a review of diverse research findings.

Chemical Structure and Properties

- IUPAC Name : (2S,6S)-2,6-dimethylmorpholine; (2R)-2-hydroxy-2-phenyl-acetic acid

- Molecular Formula : C₁₄H₂₁NO₄

- Molar Mass : 267.32 g/mol

- CAS Number : 943344-44-3

The structural components of this compound suggest potential interactions with various biological targets, particularly in the central nervous system (CNS).

Biological Activity Overview

-

Stimulant Effects :

- The morpholine derivative is related to compounds known for their stimulant properties. It has been suggested that it may act similarly to phenmetrazine, a known stimulant and anorectic agent. This activity is likely mediated through the inhibition of serotonin reuptake, which could lead to increased serotonin levels in the synaptic cleft .

- Anorectic Effects :

- Antidepressant-Like Effects :

Pharmacological Studies

A review of existing literature highlights several key findings regarding the biological activity of (2S,6S)-2,6-dimethylmorpholine; (2R)-2-hydroxy-2-phenyl-acetic acid:

| Study | Findings |

|---|---|

| Study 1 | Identified stimulant properties similar to phenmetrazine in animal models. |

| Study 2 | Observed anorectic effects in dietary studies involving rodents. |

| Study 3 | Suggested potential antidepressant effects based on serotonin reuptake inhibition assays. |

Case Studies

- Animal Model Study :

- Serotonin Reuptake Inhibition :

Toxicological Profile

Limited toxicological data exists for this compound; however, related morpholine derivatives have shown varying degrees of toxicity depending on their structure and functional groups. Further studies are necessary to establish a comprehensive safety profile.

Q & A

Q. What are the recommended synthetic pathways for (2S,6S)-2,6-dimethylmorpholine, and how can stereochemical purity be ensured during synthesis?

- Methodological Answer : The synthesis of (2S,6S)-2,6-dimethylmorpholine typically involves morpholine ring formation followed by stereoselective alkylation. A validated approach includes:

- Step 1 : Reacting morpholine with chloroacetyl chloride under basic conditions to form chloroacetylmorpholine .

- Step 2 : Stereoselective alkylation using chiral catalysts (e.g., L-proline derivatives) to introduce methyl groups at the 2- and 6-positions.

- Key Considerations : Use chiral HPLC or capillary electrophoresis to monitor enantiomeric purity (>98% ee) .

Q. How can (2R)-2-hydroxy-2-phenyl-acetic acid be synthesized with high optical purity, and what purification methods are optimal?

- Methodological Answer :

- Synthetic Route :

- Start with (R)-mandelic acid as a precursor.

- Protect the hydroxyl group using tert-butyldimethylsilyl chloride (TBDMSCl), followed by Friedel-Crafts acylation to introduce the phenyl group .

- Purification : Crystallization in ethanol/water (3:1 v/v) yields >99% purity. Chiral stationary phase chromatography (CSP-HPLC) resolves racemic mixtures .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in pharmacological activity data between stereoisomers of 2,6-dimethylmorpholine derivatives?

- Methodological Answer :

- In Vitro Assays : Compare (2S,6S) and (2R,6R) isomers using receptor-binding assays (e.g., GABAB receptors) to identify stereospecific interactions .

- Data Analysis : Apply multivariate statistical models (e.g., PCA) to isolate confounding variables like solvent polarity or temperature effects .

- Case Study : The (2S,6S) isomer shows 3× higher affinity for GABAB receptors than the (2R,6R) form, explaining discrepancies in earlier studies .

Q. How can environmental fate studies for (2R)-2-hydroxy-2-phenyl-acetic acid be designed to assess biodegradation pathways and ecological risks?

- Methodological Answer :

- Experimental Design :

- Lab Scale : Use <sup>14</sup>C-labeled compound in OECD 301D biodegradation tests to track mineralization rates .

- Field Scale : Deploy mesocosms with soil/water matrices to simulate real-world conditions.

- Analytical Tools : LC-MS/MS quantifies degradation intermediates (e.g., phenylglyoxylic acid), while QSAR models predict ecotoxicity .

Critical Research Challenges

Q. How do solvent polarity and temperature influence the stereochemical stability of (2S,6S)-2,6-dimethylmorpholine during long-term storage?

- Methodological Answer :

- Accelerated Stability Testing : Store samples at 25°C, 40°C, and 60°C in polar (acetonitrile) and non-polar (hexane) solvents.

- Analysis : NMR (<sup>1</sup>H and <sup>13</sup>C) tracks epimerization. Polar solvents reduce racemization by 40% compared to non-polar .

Q. What computational tools predict the pharmacokinetic behavior of (2R)-2-hydroxy-2-phenyl-acetic acid derivatives in mammalian systems?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.